1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
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Overview
Description
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives
Preparation Methods
The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide involves several steps. One efficient method includes the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields. The nucleophile triethylamine can be replaced with triphenylphosphine to obtain another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif . These compounds can be further aromatized in the presence of DBU to afford benzofuro[3,2-b]pyridines .
Chemical Reactions Analysis
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Scientific Research Applications
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in various types of tumors . By targeting FGFRs, the compound can inhibit tumor growth and proliferation.
Comparison with Similar Compounds
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-ol: This compound shares a similar core structure but differs in its functional groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are potent fibroblast growth factor receptor inhibitors and have similar biological activities.
Triazolo[1,5-a]pyridine derivatives: These compounds are used in the development of new materials and have similar chemical properties.
Properties
Molecular Formula |
C22H21N5O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C22H21N5O2/c28-22(24-12-16-7-3-4-10-23-16)15-6-5-11-27(13-15)21-20-19(25-14-26-21)17-8-1-2-9-18(17)29-20/h1-4,7-10,14-15H,5-6,11-13H2,(H,24,28) |
InChI Key |
QYBYOWUJAMJBKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5=CC=CC=N5 |
Origin of Product |
United States |
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